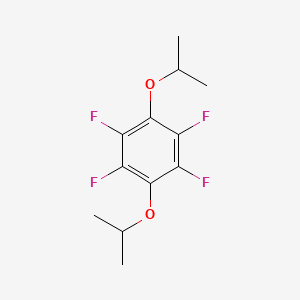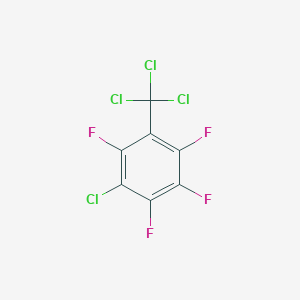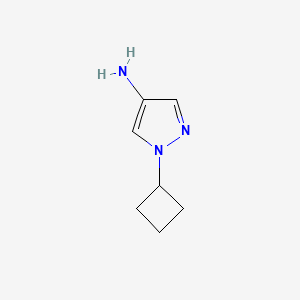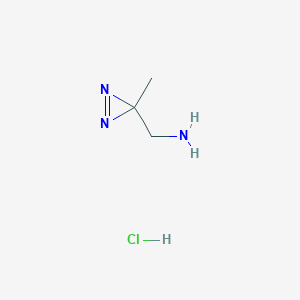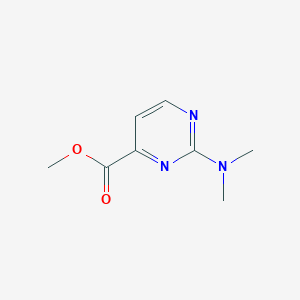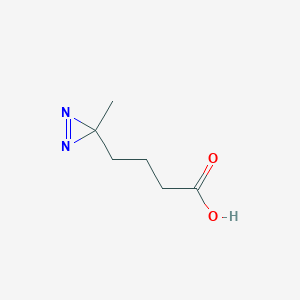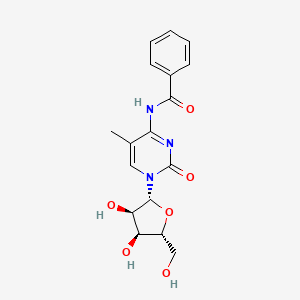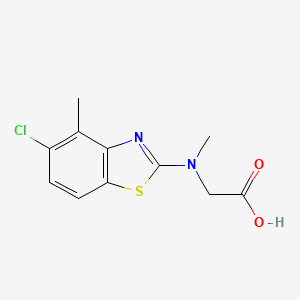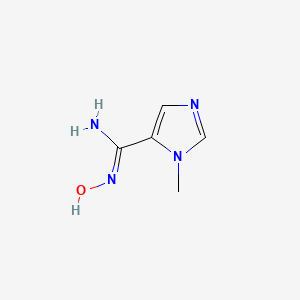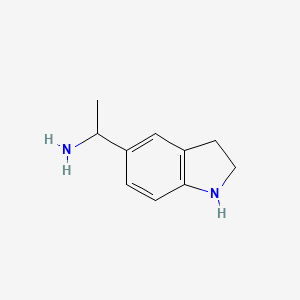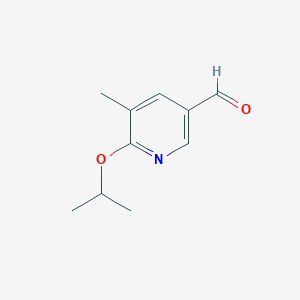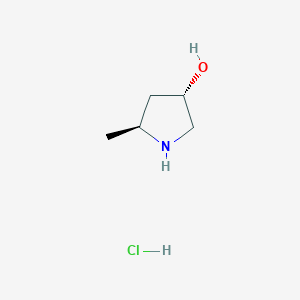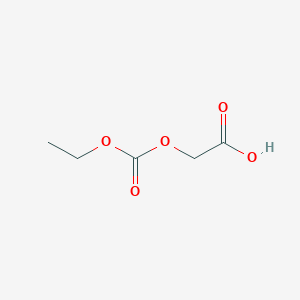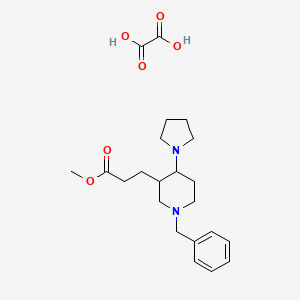![molecular formula C18H20ClNO B1426303 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine CAS No. 1219960-83-4](/img/structure/B1426303.png)
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine
Descripción general
Descripción
“3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine” is a chemical compound with the linear formula C22H30ClNO . It is a complex organic compound that is used in various applications .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. The molecular structure of “3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine” is complex, with a linear formula of C22H30ClNO .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
- Compounds similar to the specified azetidine have been synthesized and evaluated for their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
- Another study synthesized N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives and evaluated them for antibacterial, antifungal, and antitubercular activities (Sharma et al., 2012).
Anticancer Applications
- A novel procedure for synthesizing 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-ones showed anti-inflammatory effects in testing, suggesting potential in cancer treatment (Sharma et al., 2013).
- Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate was studied as a potent anticancer agent, especially showing anti-leukemic activity (Mohammadi et al., 2019).
Synthesis and Chemical Properties
- Synthesis and characterization of various azetidinone derivatives from 3‐[(1E)‐1‐Aza‐2‐(2‐chloro‐7‐methoxy‐3‐quinolyl)‐vinyl]‐4‐(aryldiazenyl)phenol and their antimicrobial screening were reported (Patel et al., 2008).
- The synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols presented new methodologies for creating azetidine-based compounds (Denis et al., 2018).
Insecticidal and Antioxidant Properties
- A study on the green synthesis of 1‐(1,2,4‐Triazol‐4‐yl)spiro[azetidine‐2,3′‐(3H)indole]‐2′,4′(1′H)‐diones indicated potential insecticidal agents (Jain et al., 2013).
- Synthesis and in-vitro antioxidant activity of novel Schiff Bases and Azetidines derived from phenyl urea derivatives were explored for their medical significance (Nagavolu et al., 2017).
Propiedades
IUPAC Name |
3-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-18(2,13-6-4-3-5-7-13)14-8-9-17(16(19)10-14)21-15-11-20-12-15/h3-10,15,20H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCAYGVHSUNICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CNC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



